molecular formula C14H10Cl2F2N2O5S B6083294 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-CHLOROPHENOXY)SULFONYL]UREA

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-CHLOROPHENOXY)SULFONYL]UREA

Cat. No.: B6083294
M. Wt: 427.2 g/mol
InChI Key: SAQQGLRCVUPMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-CHLOROPHENOXY)SULFONYL]UREA is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential utility in different fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-CHLOROPHENOXY)SULFONYL]UREA typically involves multiple steps, starting from the preparation of intermediate compounds. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Mechanism of Action

The mechanism of action of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-CHLOROPHENOXY)SULFONYL]UREA involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

(2-chlorophenyl) N-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F2N2O5S/c15-11-3-1-2-4-12(11)25-26(22,23)20-13(21)19-9-5-7-10(8-6-9)24-14(16,17)18/h1-8H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQQGLRCVUPMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OS(=O)(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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